Lp-PLA2-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lp-PLA2-IN-6 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins. This compound is a tetracyclic pyrimidinone derivative and has shown potential in the research of neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-6 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetracyclic pyrimidinone core through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity against Lp-PLA2. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lp-PLA2-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Lp-PLA2-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress.
Medicine: Potential therapeutic agent for treating atherosclerosis and neurodegenerative diseases.
Industry: Used in the development of diagnostic assays and as a reference standard in pharmaceutical research .
Mécanisme D'action
Lp-PLA2-IN-6 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory and pro-atherogenic mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby mitigating inflammation and atherosclerosis progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Darapladib: Another Lp-PLA2 inhibitor with similar inhibitory activity but different chemical structure.
Rilapladib: A small molecule inhibitor of Lp-PLA2, used in clinical trials for cardiovascular diseases
Uniqueness
Lp-PLA2-IN-6 is unique due to its tetracyclic pyrimidinone structure, which provides a distinct mechanism of inhibition and potentially different pharmacokinetic properties compared to other Lp-PLA2 inhibitors. This uniqueness makes it a valuable compound for studying the specific effects of Lp-PLA2 inhibition in various biological contexts .
Activité Biologique
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a significant role in lipid metabolism and inflammation, particularly in cardiovascular diseases. The compound Lp-PLA2-IN-6 is a specific inhibitor of Lp-PLA2, designed to mitigate its pro-inflammatory effects. This article delves into the biological activity of this compound, examining its mechanisms, clinical implications, and research findings.
Enzymatic Function
Lp-PLA2 hydrolyzes oxidized phospholipids, leading to the production of lysophosphatidylcholine (lysoPC), which is pro-inflammatory and implicated in atherosclerosis development. It primarily binds to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), with a preference for small, dense LDL particles . The enzyme's activity is crucial for generating inflammatory mediators in various vascular diseases.
Inhibition by this compound
This compound functions by blocking the catalytic activity of Lp-PLA2, thereby reducing the formation of lysoPC and other inflammatory products. This inhibition has been shown to have protective effects against vascular inflammation and atherosclerosis progression .
Table 1: Comparison of Lp-PLA2 Activity with and without Inhibition
Parameter | Without Inhibition | With this compound |
---|---|---|
LysoPC Production | High | Low |
Vascular Inflammation | Elevated | Reduced |
Atherosclerotic Plaque Formation | Increased | Decreased |
LDL Oxidation | Significant | Minimal |
Biomarker for Cardiovascular Risk
Research indicates that elevated levels of Lp-PLA2 are associated with increased risk for major coronary events (MCE). Studies have shown that Lp-PLA2 activity serves as an independent prognostic marker for cardiovascular diseases . The FDA has approved tests for measuring Lp-PLA2 mass and activity as part of cardiovascular risk assessment protocols .
Case Studies
- Diabetes and Lp-PLA2 Activity : A study analyzed the interaction between diabetes status and Lp-PLA2 activity in predicting MCE risk. It found that individuals with type 2 diabetes exhibited higher levels of PLA2G7 gene expression, correlating with increased Lp-PLA2 activity and heightened cardiovascular risk .
- Therapeutic Trials : Clinical trials involving Lp-PLA2 inhibitors, including this compound, have demonstrated promising results in reducing cardiovascular events among high-risk populations. These studies underscore the potential of targeting Lp-PLA2 as a therapeutic strategy to mitigate cardiovascular disease progression .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces lysoPC formation when LDL particles are exposed to oxidative stress. This reduction is critical in preventing endothelial dysfunction associated with atherosclerosis .
Animal Models
Animal studies indicate that inhibition of Lp-PLA2 leads to decreased plaque formation in models of atherosclerosis. For instance, treatment with this compound resulted in lower levels of inflammatory markers and improved vascular function compared to control groups .
Summary of Key Research Findings
Study Type | Findings |
---|---|
Clinical Trials | Reduced MCE risk in high-risk populations using Lp-PLA2 inhibitors |
In Vitro Studies | Significant reduction in lysoPC production with this compound treatment |
Animal Models | Decreased plaque formation and improved endothelial function with Lp-PLA2 inhibition |
Propriétés
Formule moléculaire |
C25H21F5N4O3 |
---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
6-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-3,5,9-triazatetracyclo[8.3.2.01,9.03,8]pentadeca-5,7-dien-4-one |
InChI |
InChI=1S/C25H21F5N4O3/c26-17-8-14(9-18(27)22(17)37-16-4-7-31-19(10-16)25(28,29)30)12-36-20-11-21-33(23(35)32-20)13-24-5-1-2-15(3-6-24)34(21)24/h4,7-11,15H,1-3,5-6,12-13H2 |
Clé InChI |
LMSKSPWBYRMBRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC3(C1)N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=NC=C6)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.